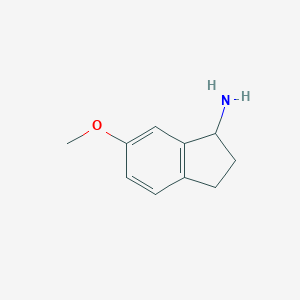

6-Methoxy-2,3-dihydro-1H-inden-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10H,3,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGIPIBKCOYHFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432785 | |

| Record name | 6-Methoxy-1-Indanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103028-81-5 | |

| Record name | 6-Methoxy-1-Indanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Chiral Indanamine

An In-depth Technical Guide to the Synthesis of (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine

(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine is a high-value chiral building block pivotal in the synthesis of several pharmacologically active molecules. Its most notable application is as a key intermediate in the production of Rasagiline, a potent and selective monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1] The therapeutic efficacy of such drugs is intrinsically linked to the specific stereochemistry of their components, making the enantioselective synthesis of this amine a critical challenge for medicinal and process chemists.

This guide provides a comprehensive overview of the principal synthetic strategies to obtain (R)-6-methoxy-2,3-dihydro-1H-inden-1-amine, moving from classical resolution techniques to modern asymmetric catalysis. We will delve into the mechanistic rationale behind each approach, offering field-proven insights into the experimental choices that govern yield, purity, and enantioselectivity. The focus is on providing a robust, scientifically grounded framework for researchers and drug development professionals to select and optimize the most suitable synthetic route for their specific needs.

The Foundational Precursor: Synthesis of 6-Methoxy-1-indanone

Nearly all synthetic pathways to the target amine converge on a common precursor: 6-methoxy-1-indanone.[2][3] The reliable and scalable production of this ketone is the logical starting point for any synthesis campaign. The most prevalent method involves an intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid.

The typical synthesis begins with the formation of the more reactive acid chloride, which is then cyclized in the presence of a Lewis acid. Polyphosphoric acid (PPA) is a frequently used reagent that serves as both the catalyst and solvent for the cyclization step.

Caption: Key pathways for the synthesis of racemic 6-methoxy-1-aminoindan.

Part B: Diastereomeric Salt Resolution

The core of this strategy lies in the reaction of the racemic amine with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility). This difference allows for their separation by fractional crystallization. [4][5] Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve the racemic 6-methoxy-2,3-dihydro-1H-inden-1-amine in a suitable solvent (e.g., methanol or ethanol). Add 0.5 molar equivalents of the chiral resolving agent (e.g., L-(-)-Tartaric acid).

-

Crystallization: Heat the solution to dissolve all solids, then allow it to cool slowly to room temperature, and subsequently in an ice bath. The less soluble diastereomeric salt will preferentially crystallize out.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Liberation of Free Amine: Dissolve the isolated diastereomeric salt in water and basify with an aqueous base (e.g., NaOH) to deprotonate the amine.

-

Extraction: Extract the free (R)-amine with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate under reduced pressure to yield the enantiomerically enriched product.

| Resolving Agent | Typical Solvent | Advantage/Disadvantage |

| L-(-)-Tartaric Acid | Methanol/Ethanol | Readily available, cost-effective. May require multiple recrystallizations. |

| (1R)-(-)-Camphor-10-sulfonic acid | Isopropanol | Often yields high diastereomeric excess. More expensive. |

| N-Acetyl-L-phenylalanine | Ethanol/Water | Can provide excellent separation. Cost can be a factor. |

Causality and Trustworthiness: The success of this method hinges on the significant solubility difference between the two diastereomeric salts. The choice of solvent is critical; it must be one in which this solubility difference is maximized. The process is self-validating through polarimetry and chiral HPLC analysis at each stage to confirm the enhancement of enantiomeric excess. The theoretical maximum yield for this process is 50%; however, the unwanted enantiomer can often be recovered and racemized for recycling, improving the overall process economy.

Strategy 2: Asymmetric Synthesis

Modern synthetic chemistry favors asymmetric methods that create the desired enantiomer directly, avoiding the inherent 50% yield limitation of classical resolution. [6]These methods utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Sub-Strategy 2A: Asymmetric Reductive Amination (ARA)

Asymmetric reductive amination is one of the most efficient methods for synthesizing chiral amines directly from ketones. [7]This transformation can be achieved using chemical catalysts or, increasingly, through biocatalysis.

Biocatalytic Reductive Amination: The use of enzymes, such as ω-transaminases (TAs) or amine dehydrogenases (AmDHs), offers exceptional selectivity under mild, aqueous conditions. [8][9]Transaminases, for example, catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to the ketone substrate.

Caption: Biocatalytic asymmetric reductive amination workflow.

Experimental Protocol: Biocatalytic ARA

-

Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), add the 6-methoxy-1-indanone substrate, an amine donor (e.g., isopropylamine, typically in excess), and the required cofactor (e.g., pyridoxal 5'-phosphate for TAs).

-

Enzyme Addition: Add the selected ω-transaminase enzyme (as a lyophilizate or whole-cell catalyst).

-

Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 30-40 °C) with gentle agitation. Monitor the reaction progress using HPLC.

-

Work-up: Once the reaction reaches completion, acidify the mixture to protonate the product amine, extract to remove unreacted substrate, then basify the aqueous layer and extract the final product into an organic solvent.

Expertise and Causality: The enzyme's active site is a chiral environment that binds the substrate in a specific orientation, forcing the addition of the amino group to only one face of the ketone, leading to high enantiomeric excess (>99% ee is common). [10]The reaction is often driven to completion by using a large excess of the amine donor or by removing the ketone byproduct.

Sub-Strategy 2B: Asymmetric Ketone Reduction and Stereochemical Inversion

This powerful, multi-step strategy relies on establishing the chiral center via a highly controlled asymmetric reduction of the ketone, followed by a subsequent reaction that inverts the stereochemistry to yield the desired product.

Step 1: Asymmetric Reduction to (S)-6-Methoxy-1-indanol The prochiral ketone is reduced to the chiral (S)-alcohol using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction, which uses a borane reagent with a chiral oxazaborolidine catalyst, is a classic and highly effective method. [11] Step 2: Stereoinversion via Nucleophilic Substitution The resulting (S)-alcohol is converted into the (R)-amine through a two-step sequence that proceeds with an overall inversion of configuration. a. Activation of the Hydroxyl Group: The hydroxyl group is first converted into a better leaving group, typically a sulfonate ester like a tosylate or mesylate. This is achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine. b. SN2 Displacement: The activated (S)-tosylate is then reacted with a nitrogen nucleophile, such as sodium azide. This reaction proceeds via an SN2 mechanism, which inherently inverts the stereocenter. The resulting (R)-azide is then reduced (e.g., via catalytic hydrogenation) to the final (R)-amine.

Caption: Pathway involving asymmetric reduction followed by stereoinversion.

Trustworthiness and Mechanistic Insight: This route is highly reliable because the stereochemical outcome is controlled by two well-understood, high-fidelity reactions: the asymmetric reduction and the SN2 displacement. The integrity of the process is validated by confirming the enantiomeric excess of the alcohol intermediate and the final amine product. The causality is clear: the high enantioselectivity of the initial reduction directly translates to the high enantiopurity of the final product, provided the subsequent SN2 reaction proceeds cleanly without racemization.

Comparative Analysis of Synthetic Strategies

| Parameter | Chiral Resolution | Asymmetric Reductive Amination (Bio) | Asymmetric Reduction + Inversion |

| Overall Yield | Low (Theoretically ≤50%) | High | Moderate to High |

| Enantiomeric Excess | Moderate to High (>98% achievable) | Excellent (>99%) | Excellent (>99%) |

| Number of Steps | 2-3 (from racemate) | 1 (from ketone) | 3 (from ketone) |

| Atom Economy | Poor | Excellent | Moderate |

| Scalability | Excellent | Good (requires bioreactor) | Good |

| Key Advantage | Established technology, lower catalyst cost | High efficiency and selectivity, green process | High reliability, predictable outcome |

| Key Disadvantage | Inherent yield limitation | Enzyme cost/availability, process development | Multiple steps, use of hazardous reagents (azide) |

Conclusion and Future Outlook

The synthesis of (R)-6-methoxy-2,3-dihydro-1H-inden-1-amine can be approached through several effective strategies, each with distinct advantages and disadvantages. The classical method of chiral resolution remains a workhorse for industrial-scale synthesis due to its robustness and the low cost of resolving agents, despite its inherent yield limitations.

For modern drug development, where efficiency, sustainability, and high enantiopurity are paramount, asymmetric synthesis is the preferred approach. Biocatalytic asymmetric reductive amination stands out as a particularly elegant and "green" solution, offering a direct, single-step conversion from the ketone with exceptional selectivity. [8]The pathway involving asymmetric reduction followed by stereoinversion provides a highly reliable and mechanistically transparent route to the target, leveraging two of the most dependable transformations in asymmetric synthesis.

The choice of synthetic route will ultimately depend on the specific project requirements, including scale, cost constraints, available equipment, and development timelines. As the field advances, the development of novel, more active, and stable enzymes and more efficient transition-metal catalysts will continue to refine and improve the synthesis of this and other critical chiral amines, further empowering the development of next-generation therapeutics.

References

- CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents.

-

Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. Available from: [Link]

-

Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed. Available from: [Link]

-

A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate) - Der Pharma Chemica. Available from: [Link]

-

(1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine | 168903-23-9 - J&K Scientific. Available from: [Link]

-

cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC - NIH. Available from: [Link]

-

Reductive aminations by imine reductases: from milligrams to tons - PMC - NIH. Available from: [Link]

-

A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues - Preprints.org. Available from: [Link]

-

Recent advances in catalytic asymmetric synthesis - Frontiers. Available from: [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. Available from: [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. Available from: [Link]

-

Asymmetric reduction and Meerwein-Ponndorf-Verley reaction of prochiral aromatic ketones in the presence - University of Groningen. Available from: [Link]

- US6548710B2 - Process for preparing 1-indanones - Google Patents.

-

Catalytic Asymmetric Olefin Metathesis. Available from: [Link]

-

Cu-catalyzed-[1][12]asymmetric methoxy rearrangement of N-methoxyanilines: mechanistic insight - Catalysis Science & Technology (RSC Publishing). Available from: [Link]

-

Indanone synthesis - Organic Chemistry Portal. Available from: [Link]

-

Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols - Frontiers. Available from: [Link]

-

Asymmetric reductive amination of 1-indanone derivatives by using... - ResearchGate. Available from: [Link]

-

Synthesis of the rac-6-hydroxy-3-methoxycyclohex-2-enone and resolution through recrystallization of its diastereomeric N-tosyl-(S)-proline esters - PubMed. Available from: [Link]

-

Advanced Organic Chemistry: Asymmetric Carbonyl Reduction - YouTube. Available from: [Link]

-

ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS - Macmillan Group. Available from: [Link]

-

Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine) - ResearchGate. Available from: [Link]

-

Rapid Development of an Enantioselective Synthesis of ( R )-1Hydroxy7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid | Request PDF - ResearchGate. Available from: [Link]

-

Self-sufficient asymmetric reduction of β-ketoesters catalysed by a novel and robust thermophilic alcohol dehydrogenase co-immobilised with NADH - RSC Publishing. Available from: [Link]

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. Available from: [Link]

-

Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC - NIH. Available from: [Link]

-

Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - NIH. Available from: [Link]

-

Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines. Available from: [Link]

Sources

- 1. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. 6-Methoxy-1-indanone | 13623-25-1 | TCI EUROPE N.V. [tcichemicals.com]

- 4. Synthesis of the rac-6-hydroxy-3-methoxycyclohex-2-enone and resolution through recrystallization of its diastereomeric N-tosyl-(S)-proline esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of a Chiral Scion

(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine, a chiral aminoindan derivative, represents a molecule of significant strategic importance in contemporary drug discovery and medicinal chemistry. Its rigid, conformationally restricted scaffold, combined with the stereochemistry at the C1 position and the electronic influence of the methoxy group, makes it a highly sought-after chiral building block. This guide provides an in-depth technical overview of its synthesis, physicochemical properties, analytical characterization, and pharmacological potential, designed to equip researchers, scientists, and drug development professionals with the critical knowledge to leverage this versatile intermediate.

The significance of this molecule is underscored by its role as a key precursor in the synthesis of pharmacologically active agents, most notably as an intermediate for monoamine oxidase-B (MAO-B) inhibitors like Rasagiline, used in the treatment of Parkinson's disease.[1] Furthermore, the aminoindan core is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[2] The methoxy substituent, in particular, can profoundly influence a molecule's binding affinity, physicochemical properties, and metabolic stability.[3]

This document will delve into the nuanced aspects of its stereoselective synthesis, providing a rationale for methodological choices. It will further present a comprehensive analytical profile to ensure identity and purity, and explore the pharmacological landscape of this and related compounds, offering insights into its potential applications in neuroscience and beyond.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine is fundamental for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | |

| Molecular Weight | 163.22 g/mol | |

| CAS Number | 168903-23-9 | |

| Appearance | Expected to be a liquid or low-melting solid | General Chemical Knowledge |

| Boiling Point | Not explicitly found for the (S)-enantiomer, but related aminoindanes are high-boiling liquids. | General Chemical Knowledge |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and chloroform. | General Chemical Knowledge |

| pKa | Not explicitly found, but the primary amine is expected to be basic. | General Chemical Knowledge |

Enantioselective Synthesis: Pathways to a Single Stereoisomer

The biological activity of chiral molecules is often confined to a single enantiomer. Therefore, the development of efficient enantioselective synthetic routes to (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine is of paramount importance. Two primary strategies are prevalent: asymmetric synthesis from a prochiral precursor and resolution of a racemic mixture.

Strategy 1: Asymmetric Reduction of a Prochiral Oxime Ether

This approach offers an elegant and direct route to the desired (S)-enantiomer. The key step involves the enantioselective reduction of the corresponding oxime ether of 6-methoxy-1-indanone.

Experimental Workflow: Asymmetric Oxime Ether Reduction

Caption: Asymmetric synthesis via oxime ether reduction.

Detailed Protocol:

-

Oximation of 6-Methoxy-1-indanone:

-

To a solution of 6-methoxy-1-indanone (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.2 eq) and a base like pyridine (1.5 eq).

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 6-methoxy-1-indanone oxime, which can be purified by recrystallization or chromatography.

-

-

O-Alkylation of the Oxime:

-

To a solution of 6-methoxy-1-indanone oxime (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride (1.1 eq) at 0 °C.

-

After the evolution of hydrogen ceases, add an alkylating agent, for instance, benzyl bromide (1.1 eq), and allow the reaction to warm to room temperature.

-

Monitor the reaction by TLC. Upon completion, quench the reaction carefully with water and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to obtain the crude O-benzyl oxime, which is then purified by column chromatography.

-

-

Asymmetric Reduction:

-

Prepare the chiral reducing agent in situ by reacting borane-THF complex with a chiral amino alcohol (e.g., (2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanol) in an anhydrous solvent like THF at a controlled temperature.[4]

-

Add a solution of the 6-methoxy-1-indanone O-benzyl oxime in THF to the chiral reducing agent at a low temperature (e.g., 0-5 °C).[5]

-

Stir the reaction mixture at this temperature until the reduction is complete, as monitored by TLC.

-

Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl).

-

Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the crude (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine by column chromatography to yield the enantiomerically enriched product.

-

Causality Behind Experimental Choices: The use of a chiral amino alcohol in conjunction with borane creates a chiral environment that directs the hydride delivery to one face of the C=N double bond, leading to the preferential formation of the (S)-enantiomer. The choice of the specific chiral auxiliary is critical for achieving high enantioselectivity.[4]

Strategy 2: Enzymatic Resolution of Racemic Amine

This strategy involves the synthesis of the racemic amine followed by the selective reaction of one enantiomer catalyzed by an enzyme, allowing for the separation of the two enantiomers.

Experimental Workflow: Enzymatic Resolution

Caption: Synthesis and enzymatic resolution of racemic amine.

Detailed Protocol:

-

Synthesis of Racemic 6-Methoxy-2,3-dihydro-1H-inden-1-amine:

-

Perform a reductive amination of 6-methoxy-1-indanone (1.0 eq) using a suitable amine source such as ammonium formate or ammonia and a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.

-

Work up the reaction by quenching any excess reducing agent, followed by extraction and purification to obtain the racemic amine.

-

-

Enzymatic Kinetic Resolution:

-

Dissolve the racemic amine (1.0 eq) in an organic solvent (e.g., toluene).

-

Add an acyl donor, such as ethyl acetate, and an immobilized lipase, for example, Candida antarctica lipase B (CALB).

-

Incubate the mixture with gentle agitation at a controlled temperature. The enzyme will selectively acylate the (R)-enantiomer.

-

Monitor the reaction progress by chiral high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining (S)-amine. The reaction is typically stopped at or near 50% conversion to achieve high ee for both the unreacted amine and the acylated product.[6]

-

-

Separation and Isolation:

-

After the desired conversion is reached, filter off the immobilized enzyme.

-

The resulting mixture contains the unreacted (S)-amine and the (R)-N-acetylated amine.

-

Separate these two compounds by column chromatography or by an acid-base extraction. The basic (S)-amine can be extracted into an acidic aqueous solution, leaving the neutral (R)-amide in the organic phase.

-

Neutralize the acidic aqueous layer and extract the pure (S)-amine with an organic solvent. Dry and concentrate to obtain the final product.

-

Self-Validating System: The progress of the enzymatic resolution must be carefully monitored by chiral HPLC to ensure that the reaction is stopped at the optimal point for maximum enantiomeric excess of the desired (S)-enantiomer.

Analytical Characterization: Confirming Structure and Purity

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the benzylic proton at C1, and the aliphatic protons of the five-membered ring. The aromatic protons will appear as a set of multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The methoxy protons will be a sharp singlet around δ 3.8 ppm. The benzylic proton at C1 will likely be a triplet or a more complex multiplet in the region of δ 4.0-4.5 ppm. The protons on the five-membered ring will appear as multiplets in the aliphatic region (δ 1.5-3.0 ppm).[7]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methoxy carbon (around δ 55 ppm), the benzylic carbon at C1 (around δ 50-60 ppm), and the aliphatic carbons of the indan ring.[8]

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry of aminoindanes typically shows a prominent molecular ion peak. The fragmentation pattern is characterized by the loss of small neutral molecules and the formation of stable carbocations. A key fragmentation pathway for 1-aminoindanes involves the formation of an indene ion (m/z 115-117) and a tropylium ion (m/z 91).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O stretching (ether): A strong band around 1250 cm⁻¹.

-

C-N stretching: A band in the 1000-1200 cm⁻¹ region.[9]

Pharmacological Profile and Applications in Drug Discovery

The pharmacological interest in (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine stems from its structural similarity to known neuroactive compounds and its utility as a synthetic intermediate.

Monoamine Oxidase-B (MAO-B) Inhibition

The primary application of chiral 1-aminoindanes is in the synthesis of MAO-B inhibitors. Rasagiline, which is (R)-N-propargyl-1-aminoindan, is a potent irreversible inhibitor of MAO-B.[1] While (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine is a precursor, it is plausible that the parent amine itself may exhibit some MAO-B inhibitory activity, although likely less potent than its N-propargylated derivative. The methoxy substituent could influence the binding affinity and selectivity for MAO-B.[10]

Signaling Pathway: MAO-B Inhibition in Parkinson's Disease

Caption: Inhibition of MAO-B by Rasagiline increases dopamine levels.

Potential as a Monoamine Transporter Ligand

Derivatives of indatraline, which share the aminoindan scaffold, are known to bind to dopamine, serotonin, and norepinephrine transporters. A study on methoxy-substituted indatraline analogues revealed that the position of the methoxy group significantly affects binding affinity and selectivity.[11] Specifically, a 6-methoxy derivative of indatraline showed high affinity for both serotonin and norepinephrine transporters while retaining reasonable affinity for the dopamine transporter.[11] This suggests that (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine could be a valuable starting point for the development of novel monoamine reuptake inhibitors for the treatment of depression, anxiety, and other neuropsychiatric disorders.

Entactogenic and Psychoactive Properties

Aminoindanes are a class of compounds that can exhibit entactogenic effects, similar to MDMA. These effects are primarily mediated by the release of serotonin.[12] While the specific psychoactive profile of (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine has not been extensively reported in the scientific literature, its structural similarity to other psychoactive aminoindanes suggests that it may possess some activity at serotonergic and dopaminergic receptors. Further research is required to elucidate its specific receptor binding profile and functional activity.

Conclusion: A Versatile Scaffold for Future Discovery

(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine is a chiral building block of considerable value in drug discovery. Its efficient enantioselective synthesis, well-defined physicochemical properties, and the proven therapeutic relevance of the aminoindan scaffold make it an attractive starting point for the development of novel therapeutics. The insights provided in this technical guide, from detailed synthetic considerations to an exploration of its pharmacological potential, are intended to empower researchers to fully exploit the capabilities of this important molecule in their quest for new and improved medicines. The continued exploration of derivatives of (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine holds significant promise for the discovery of novel agents targeting a range of neurological and psychiatric disorders.

References

-

ResearchGate. (n.d.). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. Retrieved from [Link]

-

Wikipedia. (2024). Entactogen. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9836453, (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Retrieved from [Link]

-

Rothman, R. B., et al. (2001). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 44(1), 1-8. Retrieved from [Link]

-

Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism. PMC. Retrieved from [Link]

-

SciSpace. (n.d.). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Retrieved from [Link]

-

National Center for Biotechnology Information. (2001). Dopamine and serotonin receptor binding and antipsychotic efficacy. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison between the FTIR spectra of 7-methoxy-1-tetralone,. Retrieved from [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies. PMC. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). In Vitro and in Vivo Anti-Inflammatory Effects of 4-methoxy-5- hydroxycanthin-6-one, a Natural Alkaloid From Picrasma Quassioides. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Dopamine and Serotonin Receptor Binding and Antipsychotic Efficacy. Retrieved from [Link]

-

MDPI. (2019). Selective Inhibition of Human Monoamine Oxidase B by Acacetin 7-Methyl Ether Isolated from Turnera diffusa (Damiana). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Retrieved from [Link]

-

ejournal.upi.edu. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Methylthioamphetamin. Retrieved from [Link]

-

Macmillan Group. (2001). Enantioselective Michael Additions in Natural Products Synthesis. Retrieved from [Link]

-

MDPI. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. Retrieved from [Link]

-

MDPI. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. Retrieved from [Link]

-

eScholarship. (n.d.). Probing enantioinduction in confined chiral spaces through asymmetric oxime reductions. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

wwjmrd. (n.d.). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. Retrieved from [Link]

-

Preprints.org. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. Retrieved from [Link]

-

ResearchGate. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Retrieved from [Link]

-

J&K Scientific. (n.d.). (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Discovery of 6-Amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one (GSK2245035), a Highly Potent and Selective Intranasal Toll-Like Receptor 7 Agonist for the Treatment of Asthma. Retrieved from [Link]

-

National Center for Biotechnology Information. (2006). Asymmetric reduction of oxime ethers promoted by chiral spiroborate esters with an O3BN framework. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Retrieved from [Link]

-

SFA ScholarWorks. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

-

ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands. Retrieved from [Link]

-

IntechOpen. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]

-

ResearchGate. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Retrieved from [Link]

Sources

- 1. Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Asymmetric reduction of oxime ethers promoted by chiral spiroborate esters with an O3BN framework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 8. rsc.org [rsc.org]

- 9. wwjmrd.com [wwjmrd.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Methoxy-1-aminoindan Hydrochloride (CAS Number: 103028-80-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methoxy-1-aminoindan hydrochloride, a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, outlines methods for its analytical characterization, discusses its significant applications in drug development, and summarizes essential safety and handling information. The guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and pharmaceutical development.

Introduction

6-Methoxy-1-aminoindan hydrochloride, with the CAS number 103028-80-4, is a primary amine of the indane class of compounds. Its rigid bicyclic structure, comprised of a benzene ring fused to a cyclopentane ring, and the presence of a methoxy and an amino group, make it a valuable building block in medicinal chemistry. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various chemical reactions.

One of the most notable applications of 6-Methoxy-1-aminoindan is its role as a crucial precursor in the synthesis of Rasagiline.[1] Rasagiline is a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor used for the treatment of Parkinson's disease. The specific stereoisomer, (R)-1-aminoindan, is the key chiral intermediate for Rasagiline, highlighting the importance of stereoselective synthesis and resolution of 6-Methoxy-1-aminoindan.

This guide will provide a detailed exploration of the synthesis of 6-Methoxy-1-aminoindan hydrochloride, its analytical characterization, and its pivotal role in the development of neuroprotective and other therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-Methoxy-1-aminoindan hydrochloride is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 103028-80-4 | [2] |

| Molecular Formula | C₁₀H₁₄ClNO | [2] |

| Molecular Weight | 199.68 g/mol | |

| Appearance | Off-white to light yellow crystalline powder (typical) | |

| Solubility | Soluble in water and methanol. | |

| Melting Point | Not definitively reported, but expected to be a high-melting solid. |

Synthesis of 6-Methoxy-1-aminoindan Hydrochloride

The synthesis of 6-Methoxy-1-aminoindan hydrochloride is a multi-step process that begins with the preparation of the corresponding indanone precursor, followed by a reductive amination reaction.

Synthesis of 6-Methoxy-1-indanone

The precursor, 6-methoxy-1-indanone, can be synthesized through various methods, with a common approach being the intramolecular Friedel-Crafts acylation of a substituted propanoic acid.

Figure 1: General scheme for the synthesis of 6-methoxy-1-indanone.

Experimental Protocol: Synthesis of 6-Methoxy-1-indanone

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 3-(3-methoxyphenyl)propanoic acid.

-

Reagent Addition: Add polyphosphoric acid (PPA) to the flask. The weight ratio of PPA to the starting acid is typically around 10:1.

-

Heating: Heat the mixture with stirring to a temperature of 80-100°C. The reaction is typically monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and pour it onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 6-methoxy-1-indanone.

Reductive Amination to 6-Methoxy-1-aminoindan Hydrochloride

The conversion of 6-methoxy-1-indanone to 6-Methoxy-1-aminoindan is typically achieved through reductive amination.[3][4] This process involves the reaction of the ketone with an amine source, in this case, ammonia, to form an intermediate imine, which is then reduced to the corresponding amine.

Figure 2: Reductive amination of 6-methoxy-1-indanone to form the hydrochloride salt.

Experimental Protocol: Reductive Amination

-

Imine Formation: Dissolve 6-methoxy-1-indanone in a suitable solvent, such as methanol or ethanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. The reaction is typically stirred at room temperature to facilitate the formation of the imine intermediate.

-

Reduction: To the solution containing the imine, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the imine in the presence of the ketone. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed.

-

Monitoring: The progress of the reduction is monitored by TLC or GC-MS.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to be basic to liberate the free amine.

-

Extraction: The aqueous layer is extracted with an organic solvent like ethyl acetate.

-

Salt Formation: The combined organic extracts are dried and concentrated. The resulting crude 6-methoxy-1-aminoindan is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate the hydrochloride salt.

-

Purification: The precipitated 6-Methoxy-1-aminoindan hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Characterization

The identity and purity of 6-Methoxy-1-aminoindan hydrochloride are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. While a specific, publicly available, fully assigned spectrum for 6-Methoxy-1-aminoindan hydrochloride is not readily found in the searched literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

Expected ¹H NMR Spectral Features (in a solvent like DMSO-d₆):

-

Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm, showing characteristic splitting patterns for the substituted benzene ring.

-

Benzylic Proton (CH-NH₂): A multiplet around δ 4.0-4.5 ppm.

-

Methoxy Protons (OCH₃): A singlet around δ 3.7-3.9 ppm.

-

Aliphatic Protons (CH₂): Multiplets in the range of δ 1.8-3.0 ppm.

-

Amine Protons (NH₃⁺): A broad singlet, the chemical shift of which is concentration and solvent dependent.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals in the range of δ 110-160 ppm.

-

Benzylic Carbon (CH-NH₂): A signal around δ 55-65 ppm.

-

Methoxy Carbon (OCH₃): A signal around δ 55 ppm.

-

Aliphatic Carbons (CH₂): Signals in the range of δ 25-40 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 6-Methoxy-1-aminoindan, the free base has a molecular weight of 163.22 g/mol .[5] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 163. Characteristic fragmentation would likely involve the loss of the amino group and cleavage of the cyclopentane ring.

Expected Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): m/z 163

-

Loss of NH₂: m/z 146

-

Fragments from ring cleavage: Various smaller fragments corresponding to the indane skeleton.

Chiral Separation

Since 6-Methoxy-1-aminoindan is a chiral molecule, the separation of its enantiomers is crucial, especially for its application in the synthesis of stereospecific drugs like Rasagiline. Chiral High-Performance Liquid Chromatography (HPLC) is a common method for this purpose.

General Protocol for Chiral HPLC Separation:

-

Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one derived from cellulose or amylose, is often effective for separating enantiomers of amines.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is optimized to achieve the best separation.

-

Detection: UV detection is suitable due to the presence of the aromatic ring.

Alternatively, chiral resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives.[6] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Applications in Drug Development

The primary application of 6-Methoxy-1-aminoindan hydrochloride in drug development is as a key intermediate in the synthesis of Rasagiline. The (R)-enantiomer of 1-aminoindan is propargylated to yield (R)-N-propargyl-1-aminoindan (Rasagiline).

Figure 3: Synthesis of Rasagiline from (R)-6-Methoxy-1-aminoindan.

The methoxy group in 6-methoxy-1-aminoindan can serve as a handle for further chemical modifications or may be a necessary substituent in the final active pharmaceutical ingredient. In the case of Rasagiline synthesis, a subsequent demethylation step would be required to arrive at the final structure which has a hydroxyl group at the corresponding position. The aminoindan scaffold itself is present in a variety of neurologically active compounds, and derivatives of 6-methoxy-1-aminoindan may be explored for their own therapeutic potential.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation. In case of contact, wash the affected area with soap and water.

-

Eye Contact: May cause serious eye irritation. In case of contact, flush eyes with plenty of water for at least 15 minutes and seek medical attention.

-

Ingestion: Harmful if swallowed. Seek immediate medical attention if ingested.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

6-Methoxy-1-aminoindan hydrochloride is a valuable and versatile chemical intermediate with significant importance in the pharmaceutical industry, most notably as a precursor for the anti-Parkinson's drug, Rasagiline. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective use in drug development. This technical guide provides a foundational overview to aid researchers and scientists in their work with this important compound. Further research into the specific biological activities of 6-methoxy-1-aminoindan and its derivatives may reveal new therapeutic applications.

References

- Sethi, M. K., et al. (2021). Stereoselective Synthesis of (R)-Amino Indans Using Transaminase Enzymes. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 9(2), 86-94.

-

ChemSynthesis. (2024). 6-methoxy-1-indanone. Retrieved from [Link]

-

IndiaMART. (n.d.). 6-Methoxy-1-Aminoindane Hydrochloride, Liquid. Retrieved from [Link]

- Google Patents. (2016). Method for preparing (S)-1-aminoindane through dynamic kinetic resolution.

- Google Patents. (2020). Synthetic method of 6-methoxy-1-tetralone.

- Groger, H. (2016). Reductive aminations by imine reductases: from milligrams to tons. Frontiers in Chemistry, 4, 33.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

ProQuest. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

AFG Bioscience LLC. (2016). (R)-(-)-1-Aminoindane hydrochloride - SAFETY DATA SHEET. Retrieved from [Link]

-

KM Pharma Solution Private Limited. (n.d.). MSDS - (R)-1-Aminoindane hydrochloride. Retrieved from [Link]

-

Pi Chemicals. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

Sources

- 1. ajpamc.com [ajpamc.com]

- 2. fishersci.com [fishersci.com]

- 3. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scbt.com [scbt.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. pipharm.com [pipharm.com]

An In-depth Technical Guide to the Characterization of Racemic 6-Methoxy-2,3-dihydro-1H-inden-1-amine

This guide provides a comprehensive overview of the synthesis and detailed characterization of racemic 6-Methoxy-2,3-dihydro-1H-inden-1-amine, a key intermediate in pharmaceutical research and development. The methodologies outlined herein are grounded in established analytical principles, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.

Introduction and Significance

6-Methoxy-2,3-dihydro-1H-inden-1-amine is a primary amine derivative of the indane scaffold. The indane core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The specific regioisomer, with a methoxy group at the 6-position, is of particular interest as it serves as a precursor for various therapeutic agents. For instance, the parent compound, 1-aminoindane, is a crucial building block for Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2] The introduction of a methoxy group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

This guide focuses on the racemic form of the compound, which contains an equal mixture of the (R)- and (S)-enantiomers. A thorough characterization of the racemate is the foundational first step before proceeding to chiral resolution and the development of enantiomerically pure drugs.[3][4] Understanding the properties of the racemic mixture is critical for developing effective synthesis, purification, and separation protocols.

Synthesis Pathway: From Ketone to Amine

The most common and efficient synthesis of racemic 6-Methoxy-2,3-dihydro-1H-inden-1-amine begins with the corresponding ketone, 6-Methoxy-1-indanone. The synthesis proceeds via a two-step reductive amination process, starting with the formation of an oxime intermediate, followed by its reduction to the target primary amine. This method is widely adopted due to its high yields and operational simplicity.[1]

Overall Synthesis Reaction:

-

Step 1: Oximation: 6-Methoxy-1-indanone reacts with hydroxylamine hydrochloride in the presence of a base to form 6-Methoxy-2,3-dihydro-1H-inden-1-one oxime.

-

Step 2: Reduction: The oxime intermediate is then reduced to the final amine product, 6-Methoxy-2,3-dihydro-1H-inden-1-amine. A common reducing agent for this transformation is Raney Nickel (Al-Ni alloy) under alkaline conditions.[1]

Caption: Workflow for the synthesis of racemic 6-Methoxy-1-aminoindane.

Experimental Protocol: Synthesis

-

Oximation:

-

To a solution of 6-Methoxy-1-indanone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents).[1]

-

Add an aqueous solution of sodium hydroxide (2.5 equivalents) dropwise while stirring.

-

Heat the mixture to reflux for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a suitable acid. The oxime product will precipitate and can be collected by filtration.

-

-

Reduction:

-

Suspend the dried 6-Methoxy-1-indanone oxime (1 equivalent) in an alkaline solution (e.g., 20% sodium hydroxide in ethanol/water).[1]

-

Carefully add Raney Nickel catalyst (a slurry in water) portion-wise at a controlled temperature (e.g., 50-55 °C).[1]

-

Stir the reaction mixture vigorously for several hours until the reaction is complete (monitored by TLC or GC).

-

After completion, filter off the catalyst. The filtrate is then extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude racemic 6-Methoxy-2,3-dihydro-1H-inden-1-amine as an oil.[1]

-

Physicochemical and Spectroscopic Characterization

Once synthesized, a rigorous characterization is essential to confirm the identity, structure, and purity of the compound.

Physicochemical Properties

The fundamental physical properties of the target compound are summarized below. These values are critical for handling, storage, and downstream process development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [5] |

| Molecular Weight | 163.22 g/mol | [5] |

| Appearance | Expected to be an oil or low-melting solid | [1] |

| Boiling Point | 301.4 °C at 760 mmHg (Predicted for HCl salt) | [6] |

| LogP | 2.34 (Predicted) | [5][6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

-

Aromatic Protons: Expect signals in the range of δ 6.5-7.5 ppm. The substitution pattern on the aromatic ring will lead to a specific splitting pattern.

-

Methine Proton (C1-H): A multiplet around δ 4.0-5.0 ppm, coupled to the adjacent methylene protons.[1]

-

Methoxy Protons (OCH₃): A sharp singlet around δ 3.7-3.9 ppm.[7]

-

Methylene Protons (C2-H₂ & C3-H₂): Complex multiplets in the aliphatic region, typically between δ 1.5-3.5 ppm, due to geminal and vicinal coupling.[8]

-

Amine Protons (NH₂): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton of the molecule.

-

Aromatic Carbons: Signals in the δ 110-160 ppm range. The carbon attached to the methoxy group will be significantly downfield.

-

Methine Carbon (C1): A signal around δ 50-60 ppm.

-

Methoxy Carbon (OCH₃): A signal around δ 55 ppm.[9]

-

Methylene Carbons (C2 & C3): Signals in the aliphatic region, typically δ 25-40 ppm.

-

Protocol for NMR Analysis:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

-

Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Expected Molecular Ion (M⁺): For 6-Methoxy-2,3-dihydro-1H-inden-1-amine (C₁₀H₁₃NO), the exact mass is 163.0997 g/mol . In an Electron Ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) should be observed at m/z = 163.[5]

-

Fragmentation Pattern: Common fragmentation pathways for aminoindanes involve the loss of the amino group or cleavage of the five-membered ring. The presence of the methoxy group will also influence the fragmentation.

Protocol for MS Analysis:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS).

-

Acquire the mass spectrum over an appropriate m/z range.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretch: A characteristic broad absorption in the 3300-3500 cm⁻¹ region, typical for a primary amine.

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Aryl Ether): A strong absorption band around 1250 cm⁻¹.

Chromatographic Purity and Chiral Separation

For any compound intended for pharmaceutical use, purity is paramount. For a chiral compound, this includes both chemical and enantiomeric purity.

Purity Assessment (HPLC/GC)

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the chemical purity of the synthesized racemic mixture. A standard reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid (TFA) would be a suitable starting point. A single major peak in the chromatogram would indicate high chemical purity.

Chiral Resolution

Separating the racemic mixture into its constituent (R)- and (S)-enantiomers is a critical step. This process, known as chiral resolution, is necessary because enantiomers often exhibit different pharmacological activities.[10]

Two primary methods for chiral resolution are:

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent, e.g., tartaric acid or mandelic acid).[3][11] This creates a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization.[4]

-

Chiral Chromatography: This is a powerful analytical and preparative technique. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating chiral amines.[10][12]

Caption: Logical workflow for chiral resolution via diastereomeric salt formation.

Protocol for Chiral HPLC Analysis:

-

Column Selection: Choose a suitable chiral stationary phase, such as a Lux Cellulose-2 or Lux Amylose-2 column.[10]

-

Mobile Phase: A normal phase (e.g., hexane/isopropanol) or polar organic mode (e.g., methanol or acetonitrile) can be used. The choice will depend on the column and may require screening.[10] Additives like diethylamine may be required to improve peak shape.

-

Sample Preparation: Prepare a dilute solution of the racemic amine in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system. An isocratic elution is typically used.

-

Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm). Two well-separated peaks of equal area should be observed for the racemate.

Conclusion

The comprehensive characterization of racemic 6-Methoxy-2,3-dihydro-1H-inden-1-amine is a cornerstone for its application in advanced drug discovery and development. The integration of synthetic protocols with a suite of analytical techniques—NMR, MS, IR, and both achiral and chiral chromatography—provides a self-validating system for confirming the compound's identity, purity, and structure. This guide furnishes the necessary protocols and theoretical underpinnings to empower researchers to confidently synthesize and characterize this valuable pharmaceutical intermediate, paving the way for the development of novel therapeutics.

References

-

Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. [Link]

- Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. (2007). CN101062897A.

-

6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. LookChem. Retrieved January 24, 2026. [Link]

-

(1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine. J&K Scientific. Retrieved January 24, 2026. [Link]

-

Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. (2023). ResearchGate. [Link]

-

Xie, L., et al. (2018). Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. European Journal of Medicinal Chemistry, 147, 307-318. [Link]

-

(S)-6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE. LookChem. Retrieved January 24, 2026. [Link]

-

1H-Indene, 2,3-dihydro-1,6-dimethyl-. NIST WebBook. Retrieved January 24, 2026. [Link]

- Method for preparing (S)-1-aminoindane through dynamic kinetic resolution. (2017). CN105061218B.

-

Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega, 6(45), 30588-30598. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry, 13, 438-467. [Link]

-

Azov, V. A. (2009). Resolution of racemic amine mixtures. Science of Synthesis, 40.1. [Link]

-

1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. Retrieved January 24, 2026. [Link]

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). Separations, 8(10), 165. [Link]

-

NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. (2011). ResearchGate. [Link]

-

5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. PubChem. Retrieved January 24, 2026. [Link]

-

Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism. (2020). ResearchGate. [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (2002). Arkat USA. [Link]

- Process for the racemization of enantiomerically enriched 1-aminoindane. (2020). EP3247697B1.

-

PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN. (2017). EP3068746A1. EPO. [Link]

-

Electronic Supplementary Information. (2016). The Royal Society of Chemistry. [Link]

-

First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (2012). The Royal Society of Chemistry. [Link]

-

6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one. PubChem. Retrieved January 24, 2026. [Link]

Sources

- 1. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

- 2. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP3247697B1 - Process for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]

- 4. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746 [data.epo.org]

- 5. (S)-6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE|lookchem [lookchem.com]

- 6. lookchem.com [lookchem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. mdpi.com [mdpi.com]

Chemical structure of 6-Methoxy-2,3-dihydro-1H-inden-1-amine

An In-depth Technical Guide to 6-Methoxy-2,3-dihydro-1H-inden-1-amine

Authored by: A Senior Application Scientist

Introduction

6-Methoxy-2,3-dihydro-1H-inden-1-amine is a synthetically versatile primary amine built upon a methoxy-substituted indane framework. The indane scaffold itself is a privileged structure in medicinal chemistry, and the introduction of an amine at the C1 position and a methoxy group on the aromatic ring creates a molecule of significant interest for drug discovery and development. This compound serves as a crucial building block and key intermediate in the synthesis of various pharmacologically active agents. Notably, derivatives of this structure are prominent in the development of treatments for neurodegenerative disorders, particularly as monoamine oxidase B (MAO-B) inhibitors.[1][2] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and characterization for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The core of 6-Methoxy-2,3-dihydro-1H-inden-1-amine consists of a bicyclic system where a benzene ring is fused to a cyclopentane ring. The structure is characterized by a methoxy group (-OCH₃) at position 6 of the aromatic ring and a primary amine group (-NH₂) at position 1 of the aliphatic ring.

Caption: General synthetic workflow from indanone to indanamine.

Experimental Protocol: Representative Synthesis

Step 1: Synthesis of 6-Methoxy-2,3-dihydro-1H-inden-1-one oxime

-

To a solution of 6-methoxy-2,3-dihydro-1H-inden-1-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to yield the oxime product.

Step 2: Reduction to 6-Methoxy-2,3-dihydro-1H-inden-1-amine

-

In a pressure vessel, suspend the oxime (1 equivalent) in an alcoholic solvent (e.g., ethanol or methanol) containing aqueous ammonia.

-

Add a catalytic amount of Raney Nickel (approx. 5-10% by weight).

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat the mixture with vigorous stirring.

-

After the reaction is complete (monitored by TLC or disappearance of hydrogen uptake), cool the vessel, and carefully filter the catalyst through a pad of celite.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or crystallization of a suitable salt (e.g., hydrochloride) to yield the final amine.

Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. The expected data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. [3][4][5]

-

¹H NMR:

-

Aromatic Protons: Three protons on the aromatic ring will appear in the δ 6.5-7.5 ppm region, exhibiting splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

-

Benzylic Proton (C1-H): The proton attached to the amine-bearing carbon will appear as a multiplet (typically a triplet or quartet depending on coupling) around δ 4.0-4.5 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons will be observed around δ 3.7-3.9 ppm.

-

Aliphatic Protons (C2-H₂ & C3-H₂): The four protons on the cyclopentane ring will appear as complex multiplets in the δ 1.8-3.0 ppm range.

-

Amine Protons (-NH₂): A broad singlet will appear over a wide range (δ 1.5-3.5 ppm), which will disappear upon D₂O exchange. [4][5]

-

-

¹³C NMR:

-

Aromatic Carbons: Six signals are expected in the δ 110-160 ppm range. The carbon attached to the methoxy group will be the most downfield (around 160 ppm).

-

Benzylic Carbon (C1): The carbon bearing the amine group will resonate around δ 55-65 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

-

Aliphatic Carbons (C2, C3): Signals for the other two sp³ hybridized carbons will appear in the δ 25-40 ppm range.

-

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying key functional groups. [4]

-

N-H Stretch: As a primary amine, two characteristic sharp-to-medium bands are expected in the 3300-3400 cm⁻¹ region due to symmetric and asymmetric N-H stretching. [6]* C-H Stretch (Aromatic): Absorptions will appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions will appear just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

-

N-H Bend: A scissoring vibration for the primary amine is typically observed in the 1580-1650 cm⁻¹ region. * C=C Stretch (Aromatic): Peaks will be present in the 1450-1600 cm⁻¹ range.

-

C-O Stretch (Aryl Ether): A strong absorption band is expected around 1250 cm⁻¹.

-

C-N Stretch: A medium to weak band will appear in the 1020-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation patterns.

-

Molecular Ion (M⁺): The compound has an odd number of nitrogen atoms, so according to the Nitrogen Rule, its molecular ion peak will have an odd m/z value (C₁₀H₁₃NO, MW = 163.22). The high-resolution mass should be consistent with the exact mass.

-

Key Fragmentation: A primary fragmentation pathway is the loss of the C1-substituent (amine group) or alpha-cleavage, leading to characteristic fragment ions. The loss of a methyl radical (•CH₃) from the methoxy group is also a possible fragmentation.

Applications in Drug Development

The 6-methoxy-1-aminoindan scaffold is a cornerstone for several classes of therapeutic agents.

Monoamine Oxidase B (MAO-B) Inhibitors

This is the most prominent application. Parkinson's disease is linked to depleted dopamine levels in the brain, and MAO-B is a key enzyme responsible for dopamine metabolism. [2]Inhibiting MAO-B increases dopamine availability. 2,3-dihydro-1H-inden-1-amine derivatives form the basis of potent and selective MAO-B inhibitors. [2]

-

Rasagiline: A well-known anti-Parkinson's drug, Rasagiline is (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine. It is synthesized from an aminoindan precursor, highlighting the importance of the parent scaffold. [1]The methoxy-substituted analogue provides a point for further chemical modification to optimize properties like selectivity and potency.

Caption: Role as a scaffold for MAO-B inhibitor development.

Other Potential Applications

Research has also explored derivatives of the related 6-methoxy-1-indanone structure for other activities. For instance, various derivatives have been synthesized and evaluated for analgesic and anti-inflammatory properties, suggesting that the core indane structure can be adapted for multiple therapeutic targets. [7]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

-

Hazards: While specific data for this exact compound is limited, analogous amines and indane derivatives are often classified as irritants. Assume the compound may cause skin and serious eye irritation. [8][9][10]May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [9][11]Avoid contact with skin, eyes, and clothing. [10][11]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light.

Conclusion

6-Methoxy-2,3-dihydro-1H-inden-1-amine is more than a simple chemical intermediate; it is a highly valuable scaffold that provides access to complex and pharmacologically significant molecules. Its structural features—a rigid bicyclic core, a chiral center, and functional groups amenable to further modification—make it an object of continued interest in synthetic and medicinal chemistry. A thorough understanding of its structure, properties, and synthesis is fundamental for any researcher aiming to leverage this potent building block in the design and development of next-generation therapeutics, particularly in the field of neuropharmacology.

References

-

LookChem. 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]

-

LookChem. (S)-6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE. [Link]

-

J&K Scientific. (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine | 168903-23-9. [Link]

-

Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. [Link]

-

ResearchGate. Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. [Link]